![molecular formula C14H16N6O5 B14519923 N-[(Furan-2-yl)methyl]-N'-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea CAS No. 62652-87-3](/img/structure/B14519923.png)
N-[(Furan-2-yl)methyl]-N'-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Furan-2-yl)methyl]-N’-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a morpholine ring, and a nitropyrimidine moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-N’-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea typically involves multi-step organic reactions. One common approach includes:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable amine to form the furan-2-ylmethylamine.
Synthesis of the Nitropyrimidine Intermediate: The nitropyrimidine moiety is synthesized by nitration of a pyrimidine derivative, followed by substitution reactions to introduce the morpholine group.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethylamine with the nitropyrimidine intermediate under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-N’-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the nitropyrimidine moiety.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[(Furan-2-yl)methyl]-N’-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-N’-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitropyrimidine moiety may interact with nucleic acids, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(Furan-2-yl)methyl]-N’-[6-(piperidin-4-yl)-5-nitropyrimidin-4-yl]urea: Similar structure but with a piperidine ring instead of morpholine.
N-[(Thiophen-2-yl)methyl]-N’-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea: Similar structure but with a thiophene ring instead of furan.
Uniqueness
N-[(Furan-2-yl)methyl]-N’-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea is unique due to its combination of a furan ring, morpholine ring, and nitropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62652-87-3 |
|---|---|
Molecular Formula |
C14H16N6O5 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(6-morpholin-4-yl-5-nitropyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H16N6O5/c21-14(15-8-10-2-1-5-25-10)18-12-11(20(22)23)13(17-9-16-12)19-3-6-24-7-4-19/h1-2,5,9H,3-4,6-8H2,(H2,15,16,17,18,21) |
InChI Key |
TZOXBCQUTMISMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2[N+](=O)[O-])NC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


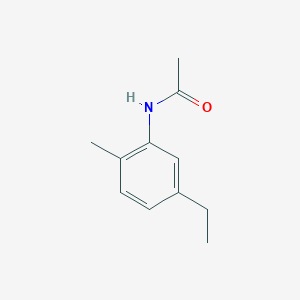
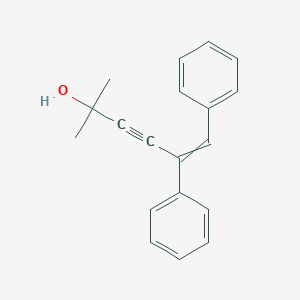

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
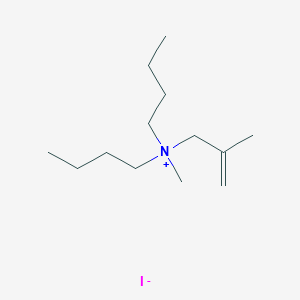

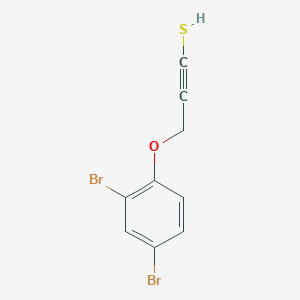
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
![{[(Pyridin-2-yl)methyl]amino}methanol](/img/structure/B14519906.png)
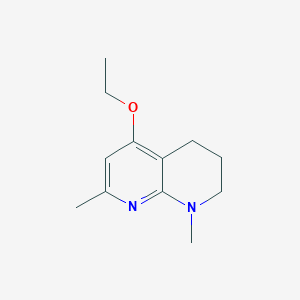
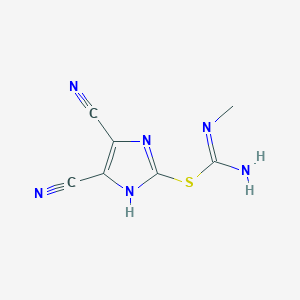

![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
